molecular formula C22H27NO5 B11177837 (6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone

(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11177837
M. Wt: 385.5 g/mol
InChI Key: FSGVKEADFLITRQ-UHFFFAOYSA-N
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Description

2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with trimethyl and trimethoxybenzoyl groups, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoyl chloride with a tetrahydroquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydroquinoline core can also play a role in binding to biological molecules, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLINE
  • 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-QUINOLINE

Uniqueness

What sets 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL apart is its tetrahydroquinoline core, which provides unique chemical properties and biological activities compared to its dihydro and quinoline counterparts. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C22H27NO5/c1-13-12-22(2,3)23(17-8-7-15(24)11-16(13)17)21(25)14-9-18(26-4)20(28-6)19(10-14)27-5/h7-11,13,24H,12H2,1-6H3

InChI Key

FSGVKEADFLITRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C

Origin of Product

United States

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